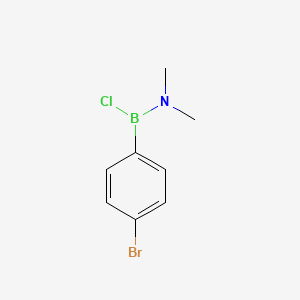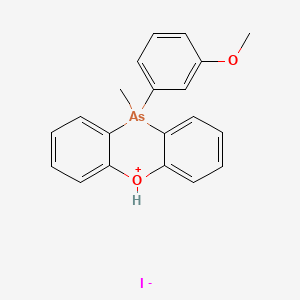
CID 71397642
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 71397642 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
準備方法
The synthesis of CID 71397642 involves several steps, including the use of specific reagents and catalysts. The preparation methods can be divided into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for this compound typically involve the use of organic chemical synthesis techniques. For example, one method may involve the use of a 3-halogenated-1-(3-chloropyridine-2-yl)-4, 5-dihydro-1H-pyrazole-5-ethyl formate compound as a raw material, with palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often require specialized equipment and adherence to strict safety protocols.
化学反応の分析
CID 71397642 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Oxidation Reactions: Oxidation reactions involving this compound typically use strong oxidizing agents such as chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇). These reactions result in the formation of oxidized products, which can be further analyzed for their properties .
Reduction Reactions: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions lead to the formation of reduced products, which can be characterized using various analytical techniques.
Substitution Reactions: Substitution reactions involving this compound often use reagents such as halogens or alkylating agents. These reactions result in the replacement of specific functional groups within the compound, leading to the formation of substituted products.
科学的研究の応用
CID 71397642 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for researchers.
Biology: In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with proteins, enzymes, and other biomolecules to understand its biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific molecular targets and pathways, which could lead to the development of new drugs.
Industry: In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of CID 71397642 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical effects, depending on the context in which the compound is used .
類似化合物との比較
CID 71397642 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- CID 146016268
- CID 180662
These compounds share structural similarities with this compound but may differ in their chemical properties and biological activities .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and properties make it a valuable tool for researchers in various fields, including chemistry, biology, medicine, and industry
特性
分子式 |
C20H19AsIO2 |
|---|---|
分子量 |
493.2 g/mol |
InChI |
InChI=1S/C20H18AsO2.HI/c1-21(15-8-7-9-16(14-15)22-2)17-10-3-5-12-19(17)23-20-13-6-4-11-18(20)21;/h3-14H,1-2H3;1H |
InChIキー |
MMAQGXJHINOSCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
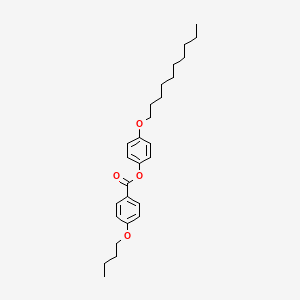

![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
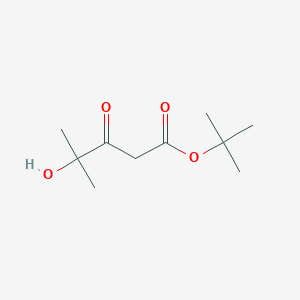
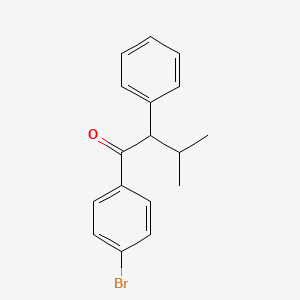
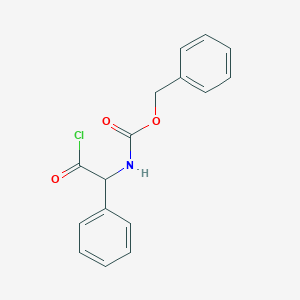
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
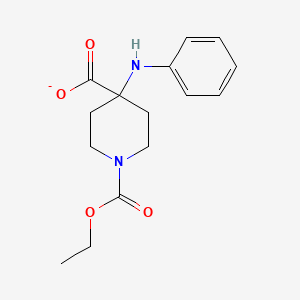
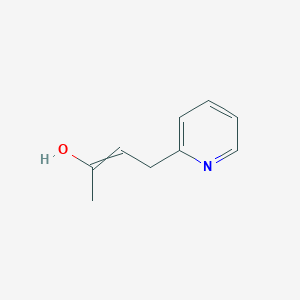
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
